molecular formula C10H13ClN4O2 B8652656 2-Chloro-4-cyclopentylamino-5-nitro-6-methylpyrimidine

2-Chloro-4-cyclopentylamino-5-nitro-6-methylpyrimidine

Cat. No.: B8652656
M. Wt: 256.69 g/mol
InChI Key: DMQIZCRYRROWFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-cyclopentylamino-5-nitro-6-methylpyrimidine is a useful research compound. Its molecular formula is C10H13ClN4O2 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN4O2

Molecular Weight

256.69 g/mol

IUPAC Name

2-chloro-N-cyclopentyl-6-methyl-5-nitropyrimidin-4-amine

InChI

InChI=1S/C10H13ClN4O2/c1-6-8(15(16)17)9(14-10(11)12-6)13-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,12,13,14)

InChI Key

DMQIZCRYRROWFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NC2CCCC2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cyclopentylamine (5.2 ml) and N,N-diisopropylethylamine (13.2 ml) were dissolved into 150 ml dichloromethane. The mixture was added dropwise to a solution of 2,4-dichloro-5-nitro-6-methylpyrimidine (10.7 g) in dichloromethane (30 ml) at 0° C. After the completion of the dropwise addition, the mixture was kept at the same temperature to react for 1 hour. Purification was conducted by a column chromatography to obtain a bright-yellow solid (11.2 g) in a yield of 84.8%. 1H NMR (400 MHz, CDCl3): δ 8.44 (s, 2H), 4.41 (m, 1H), 2.64 (s, 3H), 2.01-2.15 (m, 2H), 1.61-1.76 (m, 4H), 1.45-1.63 (m, 2H) ppm.
Quantity
5.2 mL
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
84.8%

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